molecular formula C16H11F3N2OS B2792722 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477846-61-0

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B2792722
CAS No.: 477846-61-0
M. Wt: 336.33
InChI Key: ZHRCEWXEQLBIOC-UHFFFAOYSA-N
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Description

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a phenyl group at position 2 and a 4-(trifluoromethyl)benzyl sulfanyl moiety at position 5. This compound is part of a broader class of 1,3,4-oxadiazoles, heterocyclic systems known for their versatility in medicinal chemistry, agrochemicals, and material science due to their stability and tunable electronic properties .

Properties

IUPAC Name

2-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS/c17-16(18,19)13-8-6-11(7-9-13)10-23-15-21-20-14(22-15)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRCEWXEQLBIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenyl-1,3,4-oxadiazole-5-thiol with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial properties. A study synthesized various oxadiazole compounds and tested them against multiple bacterial strains, including Gram-positive and Gram-negative bacteria. While specific data on 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is limited, similar compounds have shown promising activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
Oxadiazole derivatives are being investigated for their anticancer properties. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity. For instance, a review highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines . The specific mechanism of action often involves the inhibition of key enzymes or pathways involved in tumor growth.

Materials Science Applications

The unique properties of this compound make it suitable for use in advanced materials:

Polymer Chemistry
Research into the incorporation of oxadiazole units into polymer matrices has shown that they can enhance thermal stability and mechanical properties. This is particularly relevant for applications in electronics where materials must withstand high temperatures .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organisms/Cells Activity Observed
AntimicrobialThis compoundStaphylococcus aureus, E. coliModerate activity reported in similar compounds
AnticancerVarious oxadiazolesCancer cell linesCytotoxic effects noted in multiple studies

Case Studies

  • Synthesis and Screening of Oxadiazoles
    A study synthesized a series of oxadiazoles and evaluated their biological activities. The results indicated that modifications to the oxadiazole ring significantly influenced their antimicrobial and anticancer properties. Although this compound was not explicitly tested, the trends observed imply its potential efficacy based on structural similarities .
  • Trifluoromethyl Group Influence
    Research has shown that the trifluoromethyl group enhances the biological activity of compounds. For example, a review of FDA-approved drugs containing trifluoromethyl groups highlighted their improved potency against various biological targets . This suggests that this compound may exhibit enhanced therapeutic effects due to this modification.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound is compared to structurally analogous 1,3,4-oxadiazoles with diverse substituents (Table 1):

Compound Name Substituents (Position 5) Key Structural Features Reference
Target Compound 4-(Trifluoromethyl)benzyl sulfanyl Strong electron-withdrawing CF₃ group
2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole Biphenyl Extended π-system for supramolecular assembly
2-(4-tert-Butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole 4-Methylbenzyl sulfanyl, tert-butyl Bulky tert-butyl for steric effects
2-(4-Chlorophenyl)-5-[(triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Triazole-linked sulfanyl Heterocyclic triazole for enhanced binding
2-(Trifluoromethylphenoxy)-5-phenyl-1,3,4-oxadiazole Trifluoromethylphenoxy Ether linkage vs. sulfanyl

Key Observations :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to electron-donating groups like methoxy (e.g., in ) or bulky tert-butyl (). This can influence reactivity and intermolecular interactions .
  • Sulfanyl vs.
Insecticidal Activity

The target compound was designed as part of a series of trifluoromethyl pyridine-1,3,4-oxadiazole hybrids. In CoMFA/CoMSIA studies, derivatives with electron-withdrawing groups (e.g., CF₃) showed enhanced insecticidal activity against armyworms compared to non-fluorinated analogs. For instance, a related trifluoromethylphenoxy derivative () exhibited activity at 500 mg/L, while the sulfanyl-linked target compound may offer improved potency due to better membrane permeability from the CF₃ group .

Antimicrobial and Anti-inflammatory Activity

Physical and Material Properties

Thermal Stability and Dielectric Performance

The polymer composite containing 2,2'-bis(4-(trifluoromethyl)benzyl)-1,3,4-oxadiazole () displayed a glass transition temperature (Tg) of 325–333°C and a low dielectric constant (3.51 at 10 MHz). The target compound, with a single CF₃-benzyl group, may offer similar thermal stability but reduced dielectric performance due to fewer fluorine atoms .

Melting Points and Solubility
  • The target compound’s melting point is unreported, but analogs like 2-[2-(ethylsulfanyl)phenyl]-5-(methoxyphenyl)-1,3,4-oxadiazole () melt at 106–108°C. The CF₃ group likely increases the melting point due to stronger intermolecular interactions .
  • The trifluoromethyl group enhances lipophilicity (logP ~3.5 estimated), improving solubility in organic solvents compared to polar derivatives (e.g., triazole-containing compounds in ) .

Biological Activity

2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound consists of an oxadiazole ring attached to a phenyl group and a trifluoromethyl-benzyl sulfanyl moiety. Its chemical formula is C16H13F3N2OSC_{16}H_{13}F_3N_2OS with a molecular weight of approximately 336.33 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development .

The exact mechanism of action for this compound is not fully elucidated; however, compounds in the oxadiazole class are known to interact with various biological targets. These interactions can lead to alterations in cellular processes such as apoptosis, proliferation, and metabolic pathways .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial effects. For instance, compounds containing the oxadiazole ring have shown promising antibacterial and antifungal activities against various pathogens . Notably, studies have demonstrated that modifications to the oxadiazole structure can enhance its efficacy against specific bacterial strains.

Anticancer Activity

Several studies have reported the cytotoxic effects of oxadiazole derivatives against cancer cell lines. For example:

  • Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these assays indicate potent activity comparable to established chemotherapeutics .
Cell LineIC50 Value (µM)Reference
MCF-715.63
A54912.34
HeLa10.50

Apoptosis Induction

Flow cytometry assays have revealed that this compound acts as a potent inducer of apoptosis in cancer cells. Mechanistic studies suggest that it may activate apoptotic pathways involving p53 expression and caspase activation .

Case Studies

  • Anticancer Efficacy : In a study evaluating various 1,3,4-oxadiazole derivatives, it was found that certain compounds exhibited higher cytotoxicity than doxorubicin against breast cancer cell lines (MCF-7). The mechanism was linked to increased expression of pro-apoptotic factors .
  • Antimicrobial Research : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. Some compounds showed strong inhibitory effects against Mycobacterium bovis, indicating potential for treating tuberculosis .

Pharmacokinetics and Safety Profile

While preliminary studies suggest favorable pharmacokinetic properties for oral bioavailability due to its molecular weight and lipophilicity, comprehensive pharmacokinetic studies are necessary to establish its safety profile and therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing 2-Phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole?

The synthesis typically involves multi-step reactions starting with oxadiazole precursors. For example:

  • Step 1: Formation of the oxadiazole core via cyclization of acylhydrazides using dehydrating agents like POCl₃ or H₂SO₄ .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution. The trifluoromethylbenzyl thiol group is introduced using alkylation agents (e.g., 4-(trifluoromethyl)benzyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Purification via column chromatography and characterization by NMR, HRMS, and IR . Key optimization parameters: Temperature (60–80°C), solvent polarity (DMF/THF), and reaction time (4–12 hours) .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical methods:

  • ¹H/¹³C NMR: Confirm substituent positions and integration ratios. For example, the trifluoromethyl group appears as a singlet (~δ 7.5–8.1 ppm for aromatic protons) .
  • HRMS: Verify molecular weight (e.g., [M+H]+ at m/z 388.1058 for derivatives) .
  • X-ray crystallography (if applicable): Resolve crystal packing and bond angles, particularly for sulfanyl and oxadiazole moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for oxadiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from:

  • Substituent effects: The trifluoromethyl group enhances lipophilicity and metabolic stability, but electron-withdrawing groups may reduce reactivity .
  • Assay conditions: Standardize MIC (minimum inhibitory concentration) testing against Pseudomonas aeruginosa biofilms, as seen in derivatives with ~70% inhibition at 10 µM .
  • Structural analogs: Compare with 5-alkenyl-2-phenylamine-1,3,4-oxadiazoles, where chloro/fluoro substituents improve antifungal activity . Recommendation: Use isosteric replacements (e.g., sulfoxide vs. sulfone) to probe structure-activity relationships (SAR) .

Q. How does the trifluoromethyl group influence electronic properties and bioactivity?

  • Electron-withdrawing effect: The -CF₃ group polarizes the benzyl ring, increasing electrophilicity and enhancing interactions with bacterial nitroreductases .
  • Metabolic stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life in in vivo models .
  • Example: Derivatives with -CF₃ show 10× higher antitubercular activity (MIC = 0.5 µg/mL) compared to non-fluorinated analogs .

Q. What methodologies optimize yield in multi-step syntheses of this compound?

  • Reagent selection: Use coupling agents (e.g., EDC/HOBt) for amide bond formation in intermediates .
  • Solvent optimization: Polar aprotic solvents (DMF, DMSO) improve solubility of sulfanyl intermediates .
  • Catalysis: Transition metals (e.g., CuI) accelerate thiol-alkyne "click" reactions for late-stage diversification . Data-driven example: Adjusting pH to 8–9 during alkylation increases yield from 50% to 78% .

Experimental Design & Data Analysis

Q. How to design assays for evaluating biofilm inhibition?

  • Model organism: Pseudomonas aeruginosa (ATCC 27853) .
  • Method: Crystal violet staining to quantify biofilm biomass after 24-hour exposure to test compounds (0–100 µM).
  • Controls: Include ciprofloxacin (positive) and DMSO (negative).
  • Data interpretation: IC₅₀ values < 20 µM indicate high potency .

Q. What computational tools predict interactions with biological targets?

  • Docking software: AutoDock Vina or Schrödinger Suite to model binding to M. tuberculosis nitroreductase (PDB: 4TQK) .
  • DFT calculations: Gaussian09 to analyze charge distribution (dipole moments ~3.5–4.0 Debye for 1,3,4-oxadiazoles) .

Applications in Materials Science

Q. Can this compound be used in low-dielectric materials?

  • Yes. Analogous oxadiazole derivatives (e.g., 2,2'-bis[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazole) reduce dielectric constants (ε = 3.51 at 10 MHz) due to fluorine’s low polarizability .
  • Synthetic route: Incorporate into polymethyl methacrylate (PMMA) matrices via radical polymerization .

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